molecular formula C12H12F3NO4 B14020005 (S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid

Cat. No.: B14020005
M. Wt: 291.22 g/mol
InChI Key: OMSAXGBLDRPUIP-VIFPVBQESA-N
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Description

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a trifluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluorobutanoic acid moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the trifluorobutanoic acid moiety can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(((Benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluorobutanoic acid moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in scientific research and industry.

Properties

Molecular Formula

C12H12F3NO4

Molecular Weight

291.22 g/mol

IUPAC Name

(3S)-4,4,4-trifluoro-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H12F3NO4/c13-12(14,15)9(6-10(17)18)16-11(19)20-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18)/t9-/m0/s1

InChI Key

OMSAXGBLDRPUIP-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(F)(F)F

Origin of Product

United States

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